molecular formula C23H21N3O2 B2359111 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1171608-45-9

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2359111
CAS No.: 1171608-45-9
M. Wt: 371.44
InChI Key: SRBNJILNWXEDEA-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a benzhydryl group and an oxoindolinyl moiety, which contribute to its distinctive chemical properties.

Scientific Research Applications

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Future Directions

The future directions for the research and application of 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea could include further investigations into its biological activities and potential therapeutic applications . Additionally, the development of novel synthetic methods and reaction conditions could also be explored .

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea involves several steps, typically starting with the preparation of the oxoindolinyl intermediate. The synthetic route often includes the following steps:

    Formation of the oxoindolinyl intermediate: This step involves the reaction of an appropriate indole derivative with a suitable oxidizing agent to form the oxoindolinyl moiety.

    Coupling with benzhydryl chloride: The oxoindolinyl intermediate is then reacted with benzhydryl chloride in the presence of a base to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxoindolinyl moiety are replaced with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(2-oxoindolin-5-yl)urea: This compound has a similar structure but lacks the methyl group on the oxoindolinyl moiety.

    1-Benzhydryl-3-(1-methyl-2-oxoindolin-3-yl)urea: This compound differs in the position of the oxo group on the indolinyl moiety.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-26-20-13-12-19(14-18(20)15-21(26)27)24-23(28)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNJILNWXEDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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